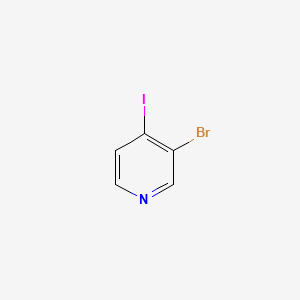

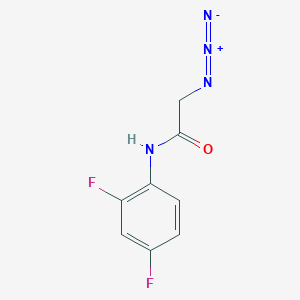

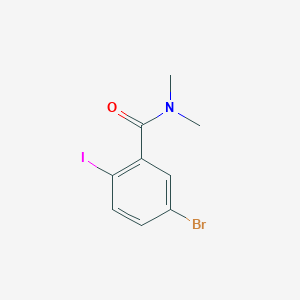

![molecular formula C13H9Cl2N3O2S B1523358 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 934524-10-4](/img/structure/B1523358.png)

2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Overview

Description

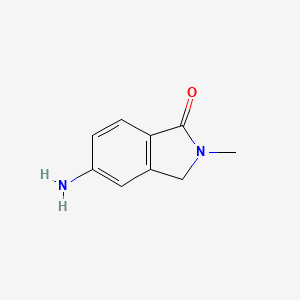

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 342.2 . This compound is a key intermediate when preparing active pharmaceutical ingredients .

Synthesis Analysis

The synthesis of this compound involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique .Molecular Structure Analysis

The molecular structure of 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The InChI Code is 1S/C13H9Cl2N3O2S/c1-8-2-4-9 (5-3-8)21 (19,20)18-7-6-10-11 (14)16-13 (15)17-12 (10)18/h2-7H,1H3 .Physical And Chemical Properties Analysis

The physical form of 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is solid . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Application in Medicinal Chemistry

- Scientific Field : Medicinal Chemistry .

- Summary of the Application : The compound “2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine” is a building block in the synthesis of Janus kinase (JAK) inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division, death, and tumor formation processes . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system . JAK inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases .

- Methods of Application/Experimental Procedures : An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .

- Results/Outcomes : The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate resulted in a 31% overall yield . This compound is a practical building block in the synthesis of many JAK inhibitors .

Application in Cancer Research

- Scientific Field : Cancer Research .

- Summary of the Application : Pyrrolo[2,3-d]pyrimidine derivatives, which include “2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine”, have been synthesized and tested in vitro against selected human cancer cell lines .

- Methods of Application/Experimental Procedures : The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . All compounds were tested in vitro against seven selected human cancer cell lines using MTT assay .

- Results/Outcomes : Some compounds showed promising cytotoxic effects against certain cancer cell lines . For example, compounds 14a, 16b, and 18b were the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) . Additionally, compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .

Application in Organic Synthesis

- Scientific Field : Organic Synthesis .

- Summary of the Application : “2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine” is a compound that can be used in organic synthesis . It is a useful building block for the synthesis of various organic compounds .

- Methods of Application/Experimental Procedures : The compound can be synthesized using a microwave technique as a new and robust approach . This method involves the design and synthesis of pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .

- Results/Outcomes : The synthesis of these derivatives provides a practical approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .

Application as a Biochemical Reagent

- Scientific Field : Life Science Research .

- Summary of the Application : “2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

- Methods of Application/Experimental Procedures : The compound can be used in various biochemical assays and experiments as a reagent .

- Results/Outcomes : The use of this compound as a reagent can facilitate the understanding of various biological processes and phenomena .

Application in Microwave Technique

- Scientific Field : Organic Chemistry .

- Summary of the Application : “2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine” is a compound that can be synthesized using a microwave technique . This method involves the design and synthesis of pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .

- Methods of Application/Experimental Procedures : The compound is synthesized using a microwave technique as a new and robust approach . This approach is used for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .

- Results/Outcomes : The microwave technique provides a practical approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .

Application as a Tofacitinib Intermediate

- Scientific Field : Pharmaceutical Chemistry .

- Summary of the Application : “2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound that can be used as an intermediate in the synthesis of Tofacitinib . Tofacitinib is a medication used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis .

- Methods of Application/Experimental Procedures : The compound is used in the synthesis of Tofacitinib, a Janus kinase inhibitor . The synthesis process involves various steps, including the use of “2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine” as an intermediate .

- Results/Outcomes : The use of this compound as an intermediate facilitates the synthesis of Tofacitinib , contributing to the production of this important medication.

Safety And Hazards

properties

IUPAC Name |

2,4-dichloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-6-10-11(14)16-13(15)17-12(10)18/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDGVNQSPAWHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(N=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30705152 | |

| Record name | 2,4-Dichloro-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | |

CAS RN |

934524-10-4 | |

| Record name | 2,4-Dichloro-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44TZH2Y76U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

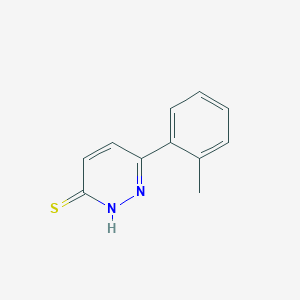

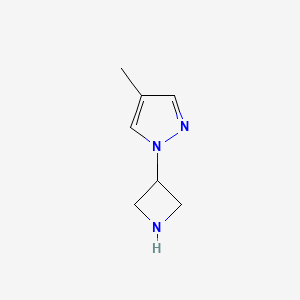

![[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B1523291.png)